Cas no 518047-39-7 (tert-3-Carbamoylmorpholine-4-carboxylate)

Tert-3-Carbamoylmorpholine-4-carboxylate is a specialized organic compound featuring a morpholine core functionalized with both carbamoyl and carboxylate groups. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical synthesis and fine chemical applications. Its tert-butyl ester group enhances stability, facilitating handling and storage, while the carbamoyl moiety offers versatility for further derivatization. The compound’s balanced polarity and solubility profile make it suitable for use in diverse reaction conditions. Its well-defined molecular architecture ensures consistent performance in multi-step synthetic routes, particularly in the development of bioactive molecules or heterocyclic frameworks.
tert-3-Carbamoylmorpholine-4-carboxylate structure
518047-39-7 structure
Product Name:tert-3-Carbamoylmorpholine-4-carboxylate
CAS No:518047-39-7
MF:C10H18N2O4
MW:230.260922908783
MDL:MFCD14635688
CID:1033273
PubChem ID:21098189
Update Time:2025-10-28

tert-3-Carbamoylmorpholine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 3-carbamoylmorpholine-4-carboxylate
    • 4-Boc-3-carbamoylmorpholine
    • tert-butyl 3-(aminocarbonyl)morpholine 4-carboxylate
    • BH2058
    • AKOS016010728
    • DTXSID70610736
    • AB8598
    • AMY2021
    • tert-Butyl 3-(aminocarbonyl)morpholine-4-carboxylate
    • 3-CarbaMoyl-Morpholine-4-carboxylicacidtert-butylester
    • MFCD14635688
    • AS-44899
    • 1,1-Dimethylethyl 3-(aminocarbonyl)morpholine-4-carboxylate
    • EN300-198484
    • tert-butyl (3R)-3-carbamoylmorpholine-4-carboxylate
    • 518047-39-7
    • 3-carbamoyl-morpholine-4-carboxylic acid tert-butyl ester
    • AMDFBQXRVZTTKM-UHFFFAOYSA-N
    • tert-Butyl3-carbamoylmorpholine-4-carboxylate
    • AB88618
    • DB-299106
    • AB89276
    • SCHEMBL3511572
    • tert-3-Carbamoylmorpholine-4-carboxylate
    • MDL: MFCD14635688
    • Inchi: 1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)
    • InChI Key: AMDFBQXRVZTTKM-UHFFFAOYSA-N
    • SMILES: O1CCN(C(=O)OC(C)(C)C)C(C(N)=O)C1

Computed Properties

  • Exact Mass: 230.12700
  • Monoisotopic Mass: 230.12665706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 81.9Ų

Experimental Properties

  • Density: 1.185±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (7.8 g/l) (25 º C),
  • PSA: 82.85000
  • LogP: 1.19520

tert-3-Carbamoylmorpholine-4-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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tert-3-Carbamoylmorpholine-4-carboxylate Production Method

tert-3-Carbamoylmorpholine-4-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:518047-39-7)tert-3-Carbamoylmorpholine-4-carboxylate
Order Number:A1232295
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:17
Price ($):666
Email:sales@amadischem.com

Additional information on tert-3-Carbamoylmorpholine-4-carboxylate

Introduction to Tert-3-Carbamoylmorpholine-4-carboxylate (CAS No. 518047-39-7)

Tert-3-Carbamoylmorpholine-4-carboxylate, with the chemical identifier CAS No. 518047-39-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of morpholine derivatives, which are known for their diverse biological activities and potential applications in drug development. The unique structural features of Tert-3-Carbamoylmorpholine-4-carboxylate make it a valuable intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting neurological and inflammatory disorders.

The molecular structure of Tert-3-Carbamoylmorpholine-4-carboxylate consists of a morpholine ring substituted with a carbamoyl group at the tertiary position and a carboxylate moiety at the fourth position. This configuration imparts specific steric and electronic properties that influence its reactivity and biological interactions. The presence of the carbamoyl group enhances its potential as a bioisostere, allowing for the modification of existing drug molecules to improve solubility, metabolic stability, and target binding affinity.

In recent years, there has been a surge in research focused on developing novel therapeutic agents for neurological conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. Tert-3-Carbamoylmorpholine-4-carboxylate has emerged as a promising scaffold in this area due to its ability to modulate neurotransmitter systems and inhibit key enzymes involved in neurodegenerative processes. Studies have demonstrated its potential in enhancing cholinergic activity, which is crucial for cognitive function and memory retention.

One of the most compelling aspects of Tert-3-Carbamoylmorpholine-4-carboxylate is its role as a key intermediate in the synthesis of acetylcholinesterase inhibitors. These inhibitors are widely used in the treatment of Alzheimer's disease to increase acetylcholine levels in the brain, thereby improving cognitive symptoms. The structural features of Tert-3-Carbamoylmorpholine-4-carboxylate facilitate its incorporation into complex molecular architectures, enabling the design of more potent and selective acetylcholinesterase inhibitors with improved pharmacokinetic profiles.

Furthermore, Tert-3-Carbamoylmorpholine-4-carboxylate has shown promise in addressing inflammatory disorders. Research indicates that it can interact with specific inflammatory pathways, potentially reducing inflammation and mitigating symptoms associated with conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to modulate cytokine production and inhibit pro-inflammatory enzymes makes it an attractive candidate for further investigation in this therapeutic area.

The synthesis of Tert-3-Carbamoylmorpholine-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize the production process. These techniques not only enhance efficiency but also minimize byproduct formation, making the synthesis more sustainable and scalable for industrial applications.

From a regulatory perspective, Tert-3-Carbamoylmorpholine-4-carboxylate is subject to standard pharmaceutical manufacturing guidelines to ensure safety and quality. Compliance with Good Manufacturing Practices (GMP) is essential to guarantee that the compound meets stringent purity standards before being used in preclinical and clinical studies. This adherence to regulatory standards is critical for advancing drug candidates through the development pipeline and ultimately bringing new therapies to patients in need.

The growing interest in Tert-3-Carbamoylmorpholine-4-carboxylate underscores its significance as a versatile building block in medicinal chemistry. As research continues to uncover new biological activities and therapeutic applications, this compound is poised to play an increasingly important role in drug discovery and development. Collaborative efforts between academic researchers and pharmaceutical companies are essential to fully realize its potential in addressing unmet medical needs across various disease areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:518047-39-7)tert-3-Carbamoylmorpholine-4-carboxylate
A1232295
Purity:99%
Quantity:1g
Price ($):666
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